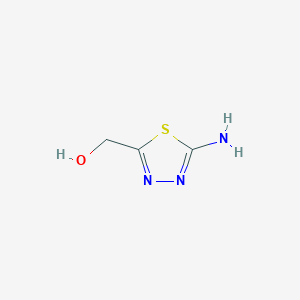

(5-Amino-1,3,4-thiadiazol-2-yl)methanol

Description

Significance of Heterocyclic Compounds in Contemporary Chemical and Biological Research

Heterocyclic compounds represent the most extensive and diverse family of organic molecules. derpharmachemica.com These are cyclic organic compounds containing at least one atom other than carbon within their ring structure, with nitrogen, oxygen, and sulfur being the most common heteroatoms. derpharmachemica.comijnrd.org The unique structural features of these compounds have positioned them as crucial players in the fields of medicinal chemistry, biochemistry, and materials science. derpharmachemica.comijnrd.org A significant portion, estimated to be over 90%, of new drugs incorporate heterocyclic rings. scispace.com

The prevalence of heterocyclic scaffolds in essential biological molecules such as DNA, RNA, hemoglobin, and chlorophyll (B73375) underscores their fundamental role in life processes. derpharmachemica.com This natural occurrence has inspired chemists to explore synthetic heterocyclic compounds for various applications. The functional versatility of these compounds allows them to engage in a wide range of biological interactions, leading to a broad spectrum of pharmacological activities. ijnrd.org Consequently, heterocyclic derivatives are central to the development of drugs for numerous diseases, exhibiting activities such as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. derpharmachemica.comscispace.com Their ability to be synthetically modified allows for the fine-tuning of their physicochemical and biological properties, making them indispensable tools in modern drug discovery and development. nih.gov

Overview of 1,3,4-Thiadiazole (B1197879) Derivatives: Structural Importance and Academic Relevance

Among the vast array of heterocyclic systems, the 1,3,4-thiadiazole scaffold has garnered significant attention from medicinal chemists over the past few decades. nih.gov This five-membered ring containing one sulfur and two nitrogen atoms is a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.govnih.gov The strong aromaticity of the 1,3,4-thiadiazole ring contributes to its high in vivo stability and generally low toxicity in higher vertebrates. rsc.orggavinpublishers.com

The structural significance of the 1,3,4-thiadiazole nucleus lies in its role as a bioisostere of the pyrimidine (B1678525) ring, a core component of three nucleic bases. nih.gov This structural similarity allows 1,3,4-thiadiazole derivatives to potentially interfere with DNA replication processes, a key mechanism in anticancer therapies. nih.gov Furthermore, the presence of the sulfur atom and the N-C-S linkage is believed to be crucial for its varied biological activities. rsc.org The academic and industrial relevance of this scaffold is evidenced by its presence in several commercially available drugs and its continuous exploration for new therapeutic agents. Researchers have successfully synthesized numerous 1,3,4-thiadiazole derivatives that exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antioxidant activities. rsc.orggavinpublishers.commdpi.com

The following table provides a summary of the diverse biological activities associated with the 1,3,4-thiadiazole scaffold.

| Biological Activity | Reference |

| Anticancer | nih.govmdpi.com |

| Antibacterial | nih.govrsc.org |

| Antifungal | rsc.org |

| Antiviral | nih.gov |

| Anti-inflammatory | rsc.orggavinpublishers.com |

| Anticonvulsant | nih.govrsc.org |

| Antioxidant | rsc.org |

| Anti-tuberculosis | rsc.orgmdpi.com |

Rationale for Focused Research on (5-Amino-1,3,4-thiadiazol-2-yl)methanol and its Functionalized Analogues

The specific substitution pattern on the 1,3,4-thiadiazole ring dictates the compound's biological profile. The 2,5-disubstituted 1,3,4-thiadiazoles are a particularly well-studied class. The presence of an amino group at the 5-position is a common feature in many biologically active thiadiazoles. For instance, various 5-amino-1,3,4-thiadiazole derivatives have been synthesized and investigated for their potential as anticancer agents. nih.govresearchgate.net Studies on 5-amino-1,3,4-thiadiazoles appended with other cyclic structures, such as isatins, have revealed their potential as bioactive small molecules with a broad range of pharmacological activities. nih.gov

The focus on This compound stems from the strategic combination of the proven 5-amino-1,3,4-thiadiazole core with a hydroxymethyl (-CH₂OH) group at the 2-position. This functional group offers several advantages. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially enhancing the molecule's interaction with biological targets like enzymes and receptors. Furthermore, the methanol (B129727) moiety provides a reactive handle for further chemical modification, allowing for the synthesis of a diverse library of functionalized analogues. This enables systematic structure-activity relationship (SAR) studies to optimize potency and selectivity. Research into related structures, such as derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363), has also shown promise in generating novel compounds with interesting coordination chemistry and potential applications. jmchemsci.com Therefore, the investigation of this compound and its analogues is a rational approach to explore new chemical space and develop novel therapeutic agents based on the privileged 1,3,4-thiadiazole scaffold.

Structure

3D Structure

Properties

IUPAC Name |

(5-amino-1,3,4-thiadiazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3OS/c4-3-6-5-2(1-7)8-3/h7H,1H2,(H2,4,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCCVQJLYSKFBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(S1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56951-58-7 | |

| Record name | (5-amino-1,3,4-thiadiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 5 Amino 1,3,4 Thiadiazol 2 Yl Methanol and Its Derivatives

Direct Synthesis Routes for (5-Amino-1,3,4-thiadiazol-2-yl)methanol

Direct synthesis of this compound involves the cyclization of thiosemicarbazide with a carboxylic acid containing a hydroxyl group, such as glycolic acid. This reaction is typically facilitated by a strong dehydrating agent. A common method involves heating thiosemicarbazide and the chosen carboxylic acid in the presence of a condensing agent like concentrated sulfuric acid or phosphorus oxychloride. The acid catalyzes the condensation of the thiosemicarbazide with the carboxylic acid, followed by intramolecular cyclization and dehydration to form the stable 1,3,4-thiadiazole (B1197879) ring. The resulting product bears the amino group at position 5 and the hydroxymethyl group at position 2.

General Methodologies for 1,3,4-Thiadiazole Core Construction

The construction of the 1,3,4-thiadiazole core is a well-established area of synthetic chemistry, with several reliable methods available.

A predominant method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles is the cyclization of thiosemicarbazide with various carboxylic acids. This reaction is typically conducted in the presence of a dehydrating agent. A variety of condensing agents can be employed, with the choice often influencing reaction conditions and yields. For instance, phosphorus oxychloride is a common reagent used for this transformation. mdpi.com Alternatively, a mixture of phosphorus pentoxide and methanesulfonic acid can be used. mdpi.com A solid-phase reaction method has also been developed, where thiosemicarbazide, a carboxylic acid, and phosphorus pentachloride are ground together at room temperature, offering a simpler workup and high yields. google.com

Table 1: Comparison of Dehydrating Agents in Thiosemicarbazide Cyclization

| Dehydrating Agent | Typical Reaction Conditions | Advantages |

|---|---|---|

| Conc. Sulfuric Acid | Heating (80-90°C) | Readily available, cost-effective. |

| Phosphorus Oxychloride (POCl₃) | Reflux | Effective for a wide range of substrates. mdpi.com |

| Polyphosphoric Acid (PPA) | Heating | Acts as both solvent and catalyst. |

| Polyphosphate Ester (PPE) | Mild heating (≤ 85°C) | Milder conditions, avoids toxic reagents. mdpi.com |

This is an interactive data table. Users can sort and filter the information based on the dehydrating agent.

One-pot syntheses are highly valued for their efficiency, reducing the need for isolating intermediates. Several such methods exist for 1,3,4-thiadiazole synthesis. One approach involves the use of polyphosphate ester (PPE), which facilitates a three-step, one-pot reaction between a thiosemicarbazide and a carboxylic acid. mdpi.com This method proceeds through the acylation of the thiosemicarbazide, followed by cyclodehydration to form the thiadiazole ring under mild conditions. mdpi.com Another one-pot method utilizes propylphosphonic anhydride (T3P) as both a coupling and cyclodehydrating agent for the reaction between carboxylic acids and thiosemicarbazide.

The reaction of acid hydrazides with carbon disulfide is a classic route to 5-substituted-1,3,4-thiadiazole-2-thiols. The process begins with the acid hydrazide reacting with carbon disulfide in a basic medium, such as ethanolic potassium hydroxide, to form a potassium dithiocarbazinate salt. jmchemsci.com Upon acidification, this intermediate undergoes cyclization to yield the 5-substituted-1,3,4-thiadiazole-2-thiol. jmchemsci.comconnectjournals.com A similar reaction starting directly from thiosemicarbazide and carbon disulfide in the presence of a base like anhydrous sodium carbonate or potassium hydroxide also yields 5-amino-1,3,4-thiadiazole-2-thiol (B144363). jmchemsci.comconnectjournals.com

Derivatization and Structural Modification Strategies for this compound Analogues

The functional groups on the this compound scaffold, namely the 5-amino group and the 2-hydroxymethyl group, provide sites for further chemical modification to create a library of analogues.

The primary amino group at the 5-position of the thiadiazole ring is a common site for derivatization to form Schiff bases (imines). This reaction involves the condensation of the 5-amino-1,3,4-thiadiazole derivative with an aldehyde or a ketone. The synthesis is typically carried out by refluxing equimolar amounts of the amino-thiadiazole and the carbonyl compound in a solvent like absolute ethanol. researchgate.net A few drops of a catalyst, such as glacial acetic acid or concentrated sulfuric acid, are often added to facilitate the reaction. researchgate.net The resulting Schiff base precipitates from the solution upon cooling and can be purified by recrystallization. researchgate.net This method is widely applicable to a variety of aromatic and heterocyclic aldehydes.

Table 2: General Reaction Conditions for Schiff Base Synthesis

| Reactants | Solvent | Catalyst | Reaction Condition |

|---|---|---|---|

| 5-Amino-1,3,4-thiadiazole derivative | Absolute Ethanol | Glacial Acetic Acid | Reflux for 2.5-4 hours. researchgate.net |

This is an interactive data table. Users can explore different reaction conditions for Schiff base formation.

Conjugation with Diverse Bioactive Chemical Scaffolds

The hybridization of the this compound backbone with other bioactive pharmacophores is a prominent strategy to create molecules with potentially enhanced biological activities. This approach involves covalently linking the thiadiazole core with scaffolds such as coumarins, triazoles, pyrazoles, and quinolines.

Coumarins:

Coumarin-thiadiazole hybrids have been synthesized through multi-step reactions. One common approach involves the von Pechmann condensation to form a coumarin precursor, which is then subjected to a POCl3-mediated procedure to construct the thiadiazole ring. nih.gov This method allows for the linkage of the coumarin nucleus to the thiadiazole moiety. nih.gov Another synthetic route involves a two-step reaction sequence starting with a Knoevenagel condensation, followed by the nucleophilic addition of Schiff bases to yield the hybrid compounds. chemrxiv.org The resulting coumarin-thiadiazole conjugates have been investigated for their potential as antimicrobial and acetylcholinesterase inhibiting agents. nih.govresearchgate.net

Triazoles:

The synthesis of 1,3,4-thiadiazole-1,2,3-triazole hybrids can be achieved by utilizing a predecessor molecule which is then reacted with hydrazonoyl halide derivatives. biointerfaceresearch.com These hybrid compounds have been explored for their potential antiviral activities. biointerfaceresearch.com Fused heterocyclic systems like chemrxiv.orgresearchgate.netnih.govtriazolo[3,4-b] chemrxiv.orgresearchgate.netnih.govthiadiazoles are also synthesized and have shown potential as anti-inflammatory agents. nuph.edu.ua

Pyrazoles:

Pyrazole-thiadiazole hybrids are another class of conjugated molecules that have been synthesized and evaluated for their biological potential. nih.govacs.org The synthesis of these hybrids can be approached through various methods, including the reaction of pyrazole-containing intermediates with thiadiazole precursors. nih.gov These compounds have been studied for their potential as selective COX-2 inhibitors and anticancer agents. nih.govacs.org

Quinolines:

Quinoline-incorporated thiadiazole derivatives have been designed and synthesized, often with the goal of exploring their anticonvulsant and antileishmanial activities. researchgate.netresearchgate.net The synthetic strategies for these hybrids typically involve multi-step reaction sequences to connect the quinoline and thiadiazole ring systems. orientjchem.orgcurrentscience.info

| Bioactive Scaffold | Synthetic Approach | Potential Applications |

| Coumarins | von Pechmann condensation followed by POCl3-mediated cyclization; Knoevenagel condensation and nucleophilic addition. nih.govchemrxiv.org | Antimicrobial, Acetylcholinesterase inhibition. nih.govresearchgate.net |

| Triazoles | Reaction with hydrazonoyl halides; Dehydrative cyclization of thiosemicarbazides in acidic medium. biointerfaceresearch.comuctm.edu | Antiviral, Anticancer, Anti-inflammatory. biointerfaceresearch.comnuph.edu.uauctm.edu |

| Pyrazoles | Reaction of pyrazole-based intermediates with thiadiazole precursors. nih.gov | COX-2 inhibition, Anticancer. nih.govacs.org |

| Quinolines | Multi-step synthesis to link quinoline and thiadiazole moieties. orientjchem.orgcurrentscience.info | Anticonvulsant, Antileishmanial, Antitubercular. researchgate.netresearchgate.netcurrentscience.info |

Formation of Amide Derivatives

The amino group of this compound provides a reactive site for the formation of amide derivatives. This is a common strategy to expand the chemical diversity of the parent compound. Amide derivatives are often synthesized by reacting the amino group with various carboxylic acids or their activated forms, such as acid chlorides or anhydrides. For instance, the acetylation of the primary amine moiety has been achieved using aqueous acetic anhydride. nih.gov The synthesis of amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine has also been reported as a method to develop inhibitors of focal adhesion kinase (FAK). nih.gov

Introduction of Sulfonamide Moieties

The introduction of sulfonamide groups to the 5-amino-1,3,4-thiadiazole scaffold is a significant synthetic modification. These derivatives are often prepared from 5-amino-1,3,4-thiadiazole-2-sulfonamide, which can be synthesized from acetazolamide by hydrolysis with concentrated HCl. chemicalbook.com The resulting compound can then be reacted with various sulfonyl chlorides or carbamoyl chlorides to yield a range of sulfonamide and carboxamide derivatives. nih.gov This approach has been used to synthesize compounds that have been investigated for their inhibitory effects on human carbonic anhydrase isozymes. nih.govtandfonline.com

| Derivative Type | Synthetic Precursor | Reagents | Key Reaction |

| Amide Derivatives | This compound | Carboxylic acids, Acid chlorides, Anhydrides | Acylation of the amino group. nih.gov |

| Sulfonamide Derivatives | 5-Amino-1,3,4-thiadiazole-2-sulfonamide | Sulfonyl chlorides, Carbamoyl chlorides | Sulfonylation or Carbamoylation of the amino group. nih.gov |

Functionalization at the Amino and Hydroxyl Groups

Both the amino and hydroxyl groups of this compound are amenable to a variety of chemical transformations, allowing for extensive functionalization.

Amino Group Functionalization:

The primary amino group is a versatile handle for introducing a wide range of functional groups. Besides the formation of amides and sulfonamides, it can undergo reactions such as the formation of Schiff bases. This is typically achieved by reacting the amino-thiadiazole with various aldehydes in the presence of an acid catalyst. researchgate.net These Schiff base derivatives can then be used as intermediates for further synthetic modifications.

Hydroxyl Group Functionalization:

The hydroxyl group at the 2-position of the thiadiazole ring can also be targeted for functionalization. While less commonly reported than amino group modifications for this specific molecule, general synthetic methodologies for alcohols can be applied. These could include esterification with carboxylic acids or acid chlorides, etherification with alkyl halides, or oxidation to the corresponding aldehyde or carboxylic acid, depending on the desired final product. These modifications would further expand the library of accessible derivatives.

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR)

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment and connectivity. The ¹H-NMR spectrum for (5-Amino-1,3,4-thiadiazol-2-yl)methanol was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

The spectrum displays a singlet at δ 7.07 ppm, which integrates to two protons and is assigned to the amino (-NH₂) group attached to the thiadiazole ring. A triplet appears at δ 5.74 ppm, corresponding to the single proton of the hydroxyl (-OH) group. This splitting pattern (triplet) arises from the coupling with the adjacent methylene (B1212753) (-CH₂) protons. The methylene protons themselves appear as a doublet at δ 4.55 ppm, integrating to two protons. The doublet splitting is due to coupling with the neighboring hydroxyl proton. ambeed.com

| Chemical Shift (δ) [ppm] | Multiplicity | Integration (No. of Protons) | Assignment | Coupling Constant (J) [Hz] |

|---|---|---|---|---|

| 7.07 | Singlet (s) | 2H | -NH₂ | N/A |

| 5.74 | Triplet (t) | 1H | -OH | 6.1 |

| 4.55 | Doublet (d) | 2H | -CH₂ | 5.9 |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Carbon-13 NMR spectroscopy identifies the different carbon environments in a molecule. Specific experimental ¹³C-NMR data for this compound were not available in the reviewed literature. This analysis would be crucial for identifying the chemical shifts of the two distinct carbons in the thiadiazole ring and the carbon of the methanol (B129727) substituent.

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| Data not available in consulted sources |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. While specific IR spectra for this compound were not found, characteristic absorption bands would be expected for the N-H stretches of the amino group (typically around 3300-3500 cm⁻¹), the O-H stretch of the alcohol (a broad band around 3200-3600 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), the C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹), and C-O stretching (around 1050-1150 cm⁻¹).

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| Specific experimental data not available in consulted sources |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry determines the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. It also provides structural information through the analysis of fragmentation patterns. An experimental mass spectrum for this compound, which would confirm its molecular weight of 131.16 g/mol , was not located in the available literature.

| m/z | Assignment |

|---|---|

| Data not available in consulted sources |

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a crystalline solid, including precise bond lengths and angles. A crystallographic study would offer unambiguous confirmation of the connectivity and conformation of this compound. However, no published X-ray crystal structure data for this specific compound could be found.

| Parameter | Value |

|---|---|

| Data not available in consulted sources |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound, which is used to confirm the empirical formula. For C₃H₅N₃OS, the calculated elemental composition is approximately C: 27.47%, H: 3.84%, N: 32.04%, and S: 24.45%. Experimental findings from an elemental analysis of this compound were not present in the reviewed scientific literature.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 27.47 | Experimental data not available in consulted sources |

| Hydrogen (H) | 3.84 | |

| Nitrogen (N) | 32.04 | |

| Sulfur (S) | 24.45 |

Computational and Theoretical Research on this compound Remains Limited

A comprehensive review of available scientific literature reveals a notable absence of specific computational chemistry and theoretical investigations focused solely on the compound this compound. While the broader class of 1,3,4-thiadiazole (B1197879) derivatives is the subject of extensive research, including quantum chemical calculations and molecular docking simulations, studies dedicated to the specific molecular structure and properties of this compound are not readily found in published academic papers.

Computational studies are prevalent for structurally related 1,3,4-thiadiazole compounds, which often possess different functional groups at the 2 and 5 positions of the thiadiazole ring. For instance, extensive theoretical analyses using Density Functional Theory (DFT) and other methods have been performed on derivatives such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, and 5-amino-1,3,4-thiadiazole-2-thiol (B144363). researchgate.netacs.orgnih.gov These studies provide valuable insights into the electronic structure, molecular geometry, vibrational frequencies, and potential receptor interactions of those specific molecules. acs.orgnih.gov

Consequently, a detailed article adhering to the requested outline on computational investigations cannot be generated at this time due to the lack of specific source material for this compound. Future computational research would be necessary to elucidate the specific properties requested for this particular compound.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical motions of atoms and molecules over time. nih.govmdpi.com For a compound like (5-Amino-1,3,4-thiadiazol-2-yl)methanol or its derivatives, MD simulations can provide critical insights into their behavior in a biological environment, such as in solution or bound to a target protein. nih.govnih.gov

While specific MD simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of this technique are widely applied to its chemical class. For instance, MD simulations performed on various 1,3,4-thiadiazole (B1197879) derivatives have been used to assess the stability of the compound-protein complex. nih.gov By simulating the complex over several nanoseconds, researchers can observe the conformational changes and evaluate the stability of the binding interactions. nih.govnih.gov Key metrics such as the root-mean-square deviation (RMSD) are calculated to quantify how much the compound's position and orientation change within the protein's binding site, with lower, stable RMSD values indicating a stable interaction. nih.govnih.gov

These simulations are crucial for understanding the dynamic nature of the binding process, revealing how the ligand (the thiadiazole derivative) and the protein adapt to each other. This information is invaluable for validating the results of initial, more static computational methods like molecular docking and for refining the design of new derivatives with improved binding stability and, consequently, enhanced biological activity. nih.gov

Structure-Based Computational Design Principles for this compound Derivatives

Structure-based drug design relies on the three-dimensional structure of a biological target to guide the creation of new drug candidates. For derivatives of this compound, computational tools like molecular docking are fundamental to this process. This approach involves predicting the preferred orientation of a molecule when bound to a target to form a stable complex. nih.gov

Numerous studies on 2-amino-1,3,4-thiadiazole (B1665364) derivatives have employed molecular docking to identify potential therapeutic targets and elucidate binding mechanisms. These studies provide a blueprint for the rational design of novel compounds based on the this compound scaffold.

Key Design Principles and Findings:

Target Identification and Interaction Mapping: Docking studies have successfully predicted the binding of 1,3,4-thiadiazole derivatives to various enzymes implicated in disease. For example, derivatives have been designed and docked into the active sites of targets like Cyclin-Dependent Kinase 2 (CDK2) for cancer therapy and Dihydrofolate Reductase (DHFR) for antimicrobial and anticancer applications. nih.govnih.gov

Binding Affinity and Favorable Interactions: These computational models calculate a binding energy or docking score, which estimates the strength of the interaction. For instance, a potent 1,3,4-thiadiazole derivative designed as a CDK2 inhibitor showed a strong binding energy of -9.7 kcal/mol. jpsionline.com The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, that are crucial for binding. nih.govtandfonline.com

Structure-Activity Relationship (SAR): Computational studies help establish clear SAR, guiding chemical modifications to enhance potency. For example, it has been observed that incorporating specific substituents at certain positions on the thiadiazole ring can significantly improve binding. The addition of groups capable of forming hydrogen bonds or engaging in hydrophobic interactions with target residues is a common strategy. nih.gov Docking results for a series of compounds against the Estrogen Receptor, a target for breast cancer, showed that derivatives with a phenolic hydroxyl group had improved binding scores, highlighting the importance of this functional group for activity. biointerfaceresearch.com

ADMET Profiling: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is another critical component of computational design. researchgate.netuniversci.commdpi.com Before synthesizing a new derivative, these tools can predict its drug-likeness, oral bioavailability, and potential toxicity, helping to prioritize compounds with favorable pharmacokinetic profiles. nih.govresearchgate.net

The table below summarizes findings from molecular docking studies on various 1,3,4-thiadiazole derivatives, illustrating the types of interactions that guide the design of new compounds.

| Target Protein | Derivative Type | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| Dihydropteroate synthase | Sulfa-azo derivative | --- | --- |

| Estrogen Receptor (ER) | Phenolic derivative | --- | -9.36 |

| ADP-sugar pyrophosphatase | Nitrophenyl derivative | --- | -8.9 |

| COVID-19 Main Protease | Substituted thiadiazole | --- | --- |

| HsaA monooxygenase | --- | --- | -9.4 |

Data compiled from multiple studies on 1,3,4-thiadiazole derivatives. nih.govtandfonline.combiointerfaceresearch.comresearchgate.netuowasit.edu.iq

By leveraging these computational principles, medicinal chemists can rationally modify the this compound core to design new derivatives with optimized binding affinity, selectivity, and pharmacokinetic properties for a desired biological target.

Biological Activity Profiling of 5 Amino 1,3,4 Thiadiazol 2 Yl Methanol Derivatives

Anticancer and Antitumor Activities

Derivatives of the 5-amino-1,3,4-thiadiazole framework have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. mdpi.com

In Vitro Cytotoxicity Evaluation against Various Human Cancer Cell Lines

The antitumor potential of (5-Amino-1,3,4-thiadiazol-2-yl)methanol derivatives has been substantiated through numerous in vitro studies. A series of imine derivatives, specifically 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzoyl)]sulphonamides, were assessed for their cytotoxic activity against several human cancer cell lines. researchgate.net The evaluation, conducted using the MTT assay, revealed that some of these synthesized compounds exhibited moderately potent cytotoxicity against human epidermal kidney cells (HEK293), breast cancer cells (BT474), and lung cancer cells (NCI-H226). researchgate.net

Further research into other 1,3,4-thiadiazole (B1197879) derivatives has shown a broad spectrum of activity. For instance, certain compounds displayed notable cytotoxicity against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines. mdpi.commdpi.com The median inhibitory concentrations (IC₅₀) for these compounds against MCF-7 ranged from 2.34 to 91.00 µg/mL, and against HepG2, the IC₅₀ values ranged from 3.13 to 44.87 µg/mL. mdpi.com Similarly, studies on novel N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide derivatives showed remarkable potency against breast (MCF-7), hepatoma (HepG2), and lung (A549) cancer cells. ekb.eg Other research has also confirmed the cytotoxic effects of various benzimidazole and thiadiazole derivatives against A549 and HepG2 cell lines. jksus.org

| Derivative Class | Cell Line | Activity/IC₅₀ Value | Reference |

|---|---|---|---|

| 5-Arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzoyl)]sulphonamides | HEK293 | Moderately Potent | researchgate.net |

| 5-Arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzoyl)]sulphonamides | BT474 | Moderately Potent | researchgate.net |

| 5-Arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzoyl)]sulphonamides | NCI-H226 | Moderately Potent | researchgate.net |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | MCF-7 | IC₅₀: 2.32 - 8.35 µM | mdpi.com |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | HepG-2 | IC₅₀: 2.32 - 8.35 µM | mdpi.com |

| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide | A549 | Potent Activity | ekb.eg |

Investigation of Cellular Mechanisms Underlying Antitumor Effects

The antitumor effects of 1,3,4-thiadiazole derivatives are attributed to several cellular mechanisms. Research has shown that certain derivatives can induce cell cycle arrest and apoptosis. semanticscholar.org For example, specific novel 1,3,4-thiadiazoles were found to arrest breast cancer cells (MCF-7) at the G2/M phase, a mechanism likely mediated through the inhibition of cyclin-dependent kinase 1 (CDK1). semanticscholar.org Molecular docking studies supported this by showing that the compound binds effectively to the CDK1 pocket. semanticscholar.org

Other derivatives were observed to significantly increase the sub-G1 cell population, which is indicative of apoptosis induction. semanticscholar.org Further analysis confirmed that these compounds could induce both early apoptosis and necrosis. semanticscholar.org Another identified mechanism of action is the inhibition of tumor-associated carbonic anhydrase (CA) isoforms, specifically CA IX and XII. ekb.eg The selective inhibition of these cancer-related enzymes over other cytosolic isoforms contributes to the targeted anticancer activity of these compounds. ekb.eg

Antimicrobial Activities

Derivatives of this compound have been recognized for their broad-spectrum antimicrobial properties, showing efficacy against both bacterial and fungal pathogens. nih.gov The growing issue of antimicrobial resistance has spurred the development of new agents, with the 1,3,4-thiadiazole nucleus being a key scaffold in this research. nih.govekb.eg

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

A variety of novel 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antibacterial activity. ekb.eg Studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. ekb.egresearchgate.net Specifically, certain imine-containing derivatives exhibited good antibacterial activity against Gram-positive strains like Staphylococcus aureus and Gram-negative strains including Escherichia coli and Klebsiella pneumoniae. ekb.egresearchgate.net Other research has also reported significant inhibitory effects of 2-amino-1,3,4-thiadiazole (B1665364) derivatives against Pseudomonas aeruginosa. raparinuni2024.org

| Bacterial Strain | Gram Type | Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | Good Activity | ekb.egresearchgate.net |

| Escherichia coli | Gram-Negative | Good Activity | ekb.egresearchgate.net |

| Klebsiella pneumoniae | Gram-Negative | Good Activity | ekb.egresearchgate.net |

| Pseudomonas aeruginosa | Gram-Negative | Significant Inhibition | raparinuni2024.org |

Antifungal Efficacy against Fungal Pathogens

The antifungal potential of 1,3,4-thiadiazole derivatives is well-documented. nih.gov One derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, has been identified as a potent agent against various Candida species, including azole-resistant isolates, and molds like Aspergillus. nih.gov Its minimum inhibitory concentration (MIC₁₀₀) values ranged from 8 to 96 μg/ml. nih.gov The mechanism of its antifungal action involves the disruption of cell wall biogenesis, leading to an inability of the fungal cells to maintain their shape, increased cell size, and eventual leakage of protoplasmic material. nih.gov

Furthermore, various Schiff bases derived from 5-amino-2-mercapto-1,3,4-thiadiazole have shown potent activity against Candida albicans. researchgate.net The fungicidal nature of some of these compounds has been established, with minimum fungicidal concentration (MFC) values ranging from 32 to 128 μg/ml. nih.gov

Antioxidant and Free Radical Scavenging Capabilities

Many derivatives of the 5-amino-1,3,4-thiadiazole structure have demonstrated notable antioxidant properties. The evaluation of these capabilities is commonly performed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. researchgate.netnih.gov This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. zsmu.edu.ua

Studies on novel 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles revealed that most of the synthesized compounds exhibited significant antioxidant activity. researchgate.netnih.gov Similarly, a series of imines derived from 5-amino-1,3,4-thiadiazol-2-[(N-substituted benzoyl)]sulphonamides were also found to possess potent antioxidant and free radical scavenging activities. researchgate.net The presence of specific functional groups, such as a 3-alkoxy-4-hydroxy group on a benzylidene ring attached to a thiazole (B1198619) scaffold, has been shown to confer strong DPPH radical-scavenging efficacy. mdpi.com The investigation into the antiradical properties of these compounds is crucial, as free radicals are implicated in the development of various diseases. zsmu.edu.ua

In Vitro Antioxidant Assays (e.g., DPPH, ABTS Radical Scavenging Activity)

The antioxidant capacity of this compound derivatives is frequently evaluated using in vitro assays that measure their ability to scavenge synthetic free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are among the most common methods employed.

In the DPPH assay, an antioxidant molecule donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. Several studies have demonstrated the DPPH radical scavenging potential of 1,3,4-thiadiazole derivatives. For instance, a series of thirteen 5-substituted-1,3,4-thiadiazole-2-thiols were evaluated, with some compounds exhibiting very high antioxidant activities in both DPPH and ABTS assays. researchgate.net Another study on 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives found that compounds designated as TZD 5 and TZD 3 showed promising activity with IC50 values of 27.50 µM and 28.00 µM, respectively, comparable to the standard ascorbic acid (IC50 29.2 µM). saudijournals.comresearchgate.net Similarly, amide derivatives of 2-amino-1,3,4-thiadiazoles containing phenolic hydroxyl groups have shown good antioxidant potential. nih.gov

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by an antioxidant, leading to a loss of color. This assay is applicable to both hydrophilic and lipophilic antioxidants. Research has shown that certain 5-substituted-1,3,4-thiadiazole-2-thiols display significant scavenging activity in the ABTS assay, identifying them as promising lead compounds for the development of new antioxidant agents. researchgate.net

Table 1: DPPH Radical Scavenging Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Structure/Substitution | IC50 (µM) | Standard (IC50 µM) |

|---|---|---|---|

| TZD 5 | 2-(4-chlorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)thiazolidin-4-one | 27.50 | Ascorbic Acid (29.2) saudijournals.com |

| TZD 3 | 2-(4-methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)thiazolidin-4-one | 28.00 | Ascorbic Acid (29.2) saudijournals.com |

| Compound 3'c | Amide derivative with adamantane ring | Excellent scavenging activity | Not specified nih.gov |

| Compound 1 | 1,3,4-thiadiazole with thiophene group | Highest activity at all concentrations | Not specified nih.gov |

Elucidation of Antioxidant Mechanisms (e.g., Sequential Proton Loss Electron Transfer (SPLET), Single Electron Transfer followed by Proton Transfer (SET-PT))

The mechanisms by which antioxidant compounds neutralize free radicals are complex and can occur through several pathways. The primary mechanisms include Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The SET mechanism is often followed by proton transfer (SET-PT), while a related pathway is the Sequential Proton Loss Electron Transfer (SPLET).

While extensive research confirms the antioxidant activity of 1,3,4-thiadiazole derivatives through assays like DPPH and ABTS, detailed mechanistic studies elucidating the specific pathways such as SPLET or SET-PT for this compound derivatives are not extensively detailed in the reviewed literature. However, the general principles of these mechanisms can be applied to understand their potential actions.

In the SET-PT mechanism , the antioxidant first transfers an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding solvent or another molecule, resulting in a stable, neutral species. The ability of the thiadiazole ring and its substituents to stabilize the resulting radical cation is crucial for this pathway.

In the SPLET mechanism , the antioxidant first loses a proton, forming an anion. This anion then transfers an electron to the free radical, neutralizing it. The acidity of protons on the molecule, often from hydroxyl or amino groups, influences the favorability of this pathway. For derivatives of this compound, the amino group and any phenolic hydroxyl groups on substituents would be key sites for proton loss.

Density Functional Theory (DFT) has been used to support the antioxidant characteristics of some 1,3,4-thiadiazole derivatives, providing insights into their structural and electronic properties that contribute to their radical scavenging abilities. nih.gov These computational studies can help predict which mechanism is more likely for a given derivative based on factors like ionization potential and bond dissociation enthalpy.

Enzyme Inhibition Studies

Urease Inhibition (e.g., Helicobacter pylori urease)

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. In pathogens like Helicobacter pylori, this activity is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach. nih.gov Therefore, urease inhibitors are of significant interest for treating infections caused by urease-positive microorganisms.

Derivatives of 1,3,4-thiadiazole have emerged as a promising class of urease inhibitors. Studies on fused asianpubs.orgnih.govnih.govtriazolo[3,4-b] asianpubs.orgnih.govbenthamdirect.comthiadiazole derivatives revealed outstanding urease inhibition, with IC50 values ranging from 0.87 to 8.32 µM, significantly more potent than the standard inhibitor thiourea (IC50 = 22.54 µM). nih.gov The unsubstituted version of this scaffold was the most potent, and kinetic studies indicated a competitive type of inhibition. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the features that enhance inhibitory activity. For example, in one series, changing the position of a chlorine atom substituent from ortho to meta or para significantly improved potency. nih.gov

Table 2: Urease Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Series | Best Performing Derivative | IC50 (µM) | Standard (IC50 µM) |

|---|---|---|---|

| asianpubs.orgnih.govnih.govtriazolo[3,4-b] asianpubs.orgnih.govbenthamdirect.comthiadiazoles | 6a (unsubstituted) | 0.87 ± 0.09 | Thiourea (22.54 ± 2.34) nih.gov |

| asianpubs.orgnih.govnih.govtriazolo[3,4-b] asianpubs.orgnih.govbenthamdirect.comthiadiazoles | 6f (3-Cl) | 1.25 | Thiourea (22.54 ± 2.34) nih.gov |

| asianpubs.orgnih.govnih.govtriazolo[3,4-b] asianpubs.orgnih.govbenthamdirect.comthiadiazoles | 6h (3,4-diCl) | 1.41 | Thiourea (22.54 ± 2.34) nih.gov |

| Barbiturate derivatives | 6a (4-Chlorophenylacetamide) | 0.73 | Thiourea (22.0) acs.org |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the nerve signal. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.netbiointerfaceresearch.com

The 1,3,4-thiadiazole nucleus has been incorporated into various molecular scaffolds to develop potent AChE inhibitors. A series of benzamide derivatives bearing a 1,3,4-thiadiazole ring demonstrated remarkable anticholinesterase activity, with some compounds showing potency in the nanomolar range. tbzmed.ac.ircitedrive.com For example, compound 7e, which has a fluorine atom at the meta position of a phenyl ring, was identified as the most active in its series, with an IC50 value of 1.82 ± 0.6 nM. tbzmed.ac.ir

In another study, hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole were synthesized and evaluated. The compound 2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-5-(4-methylbenzylidene)thiazolidin-4-one was found to be a potent AChE inhibitor with a pIC50 value of 1.30 ± 0.007 mM. biointerfaceresearch.com Similarly, 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine showed the best AChE inhibition in its series, with an IC50 of 49.86 µM. researchgate.net

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Structure/Substitution | IC50 | Standard (IC50) |

|---|---|---|---|

| Compound 7e | Benzamide derivative, 3-F-phenyl | 1.82 ± 0.6 nM | Donepezil (0.6 ± 0.05 µM) tbzmed.ac.ir |

| Compound 7i | Benzamide derivative, 4-NO2-phenyl | 0.35 ± 0.04 µM | Donepezil (0.6 ± 0.05 µM) tbzmed.ac.ir |

| Compound 4o | Thiazolidin-4-one hybrid, 4-methylbenzylidene | 1.30 ± 0.007 mM (pIC50) | Donepezil biointerfaceresearch.com |

| Compound 4 | 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine | 49.86 µM | Not specified researchgate.net |

Carbonic Anhydrase (CA) Inhibition (e.g., human CA isoenzymes I and II)

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. asianpubs.org CA inhibitors are used clinically for conditions like glaucoma and epilepsy. The 1,3,4-thiadiazole ring is a core component of well-known CA inhibitors like acetazolamide. nih.govasianpubs.org

Research has focused on synthesizing novel 1,3,4-thiadiazole derivatives to target various CA isoenzymes, particularly the cytosolic human isoenzymes I and II (hCA I and hCA II). A study on heterocyclic mercaptans incorporating the 1,3,4-thiadiazole ring found that these compounds showed inhibitory activity against hCA I and hCA II. nih.gov The simple derivative 5-amino-1,3,4-thiadiazole-2-thiol (B144363) was among the best inhibitors in this series, though it was less effective than corresponding sulfonamides like acetazolamide. nih.govresearchgate.net

Another study investigated new amide derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide for their effects on bovine carbonic anhydrase, which resembles hCA-II. asianpubs.org The newly synthesized amides showed more effective inhibition of CA activity compared to the parent compound. asianpubs.org Mono-substituted derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide have shown significant selectivity for hCA II, with one of the best compounds having an IC50 of 16.7 nM. semanticscholar.org Furthermore, a series of positively charged thiadiazole sulfonamides demonstrated potent inhibitory activity, with inhibition constants (Ki) for CA II in the range of 0.20–5.96 nM. semanticscholar.org

Table 4: Carbonic Anhydrase (CA) Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Target Isozyme | Inhibition Constant (Ki) / IC50 |

|---|---|---|

| 5-amino-1,3,4-thiadiazole-2-thiol | hCA I | 0.25 µM (Ki) |

| 5-amino-1,3,4-thiadiazole-2-thiol | hCA II | 9.5 µM (Ki) |

| 5-(2-pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol | hCA I | 97 nM (Ki) nih.gov |

| Mono-substituted acetazolamide derivatives | hCA II | 16.7 nM (IC50) semanticscholar.org |

| Positively charged thiadiazole sulfonamides | CA II | 0.20–5.96 nM (Ki) semanticscholar.org |

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in the digestive tract responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. Inhibiting this enzyme can delay carbohydrate digestion and glucose absorption, which is a therapeutic strategy for managing type 2 diabetes by reducing postprandial hyperglycemia. nih.gov

Several classes of 1,3,4-thiadiazole derivatives have been investigated as potential α-glucosidase inhibitors. A novel class of 1,3,4-thiadiazole-bearing Schiff base analogues showed excellent inhibitory activity, with some compounds having IC50 values as low as 1.10 ± 0.10 µM, which is significantly more potent than the standard drug acarbose (IC50 = 11.50 ± 0.30 µM). nih.govresearchgate.net

Another study focused on 5-arylisoxazole-1,3,4-thiadiazole hybrids. benthamdirect.comeurekaselect.com The most potent compound from this series, ethyl 2-((5-(5-(2-chlorophenyl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate, had an IC50 of 180.1 µM, which was considerably better than acarbose (IC50 = 750.0 µM). benthamdirect.comeurekaselect.com Additionally, 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones have also been synthesized and shown to have significant inhibitory activity against α-glucosidase, with one derivative exhibiting an IC50 value of 3.66 mM, nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM) in that particular study. nih.gov

Table 5: Alpha-Glucosidase Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Series | Best Performing Derivative | IC50 | Standard (IC50) |

|---|---|---|---|

| Schiff base analogues | Analogue 8 | 1.10 ± 0.10 µM | Acarbose (11.50 ± 0.30 µM) nih.govresearchgate.net |

| Schiff base analogues | Analogue 9 | 1.30 ± 0.10 µM | Acarbose (11.50 ± 0.30 µM) nih.govresearchgate.net |

| 5-arylisoxazole hybrids | Compound 5j | 180.1 µM | Acarbose (750.0 µM) benthamdirect.comeurekaselect.com |

| 3-aminopyridin-2(1H)-one derivatives | Compound 9'b | 3.66 mM | Acarbose (13.88 mM) nih.gov |

Investigation of Diuretic Activity

Significant research has been conducted on the diuretic properties of derivatives of 5-amino-1,3,4-thiadiazole-2-thiol, a compound structurally similar to this compound. These studies provide valuable insights into the potential of the 5-amino-1,3,4-thiadiazole scaffold as a basis for the development of diuretic agents.

A study on a series of 5-amino-1,3,4-thiadiazole-2-thiol derivatives investigated their effects on urinary output and electrolyte excretion in animal models biopolymers.org.uanuph.edu.ua. The research identified several compounds with significant diuretic activity. In particular, 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives were found to be among the most active compounds synthesized biopolymers.org.uanuph.edu.ua.

The diuretic activity was assessed by measuring the total urinary output over a 24-hour period. The results indicated that several of the tested derivatives induced a notable increase in urine volume compared to control groups biopolymers.org.uanuph.edu.ua.

Furthermore, the study delved into the saluretic and natriuretic properties of the most active compounds. This involved the analysis of urinary electrolyte concentrations, specifically sodium (Na+) and potassium (K+). The findings revealed that these derivatives promoted the excretion of sodium ions, a key mechanism for many diuretic drugs biopolymers.org.uanuph.edu.ua. Some of these compounds were also investigated for their ability to inhibit carbonic anhydrase, an enzyme targeted by a class of diuretic drugs biopolymers.org.uanuph.edu.ua.

The following table summarizes the diuretic activity of selected 5-amino-1,3,4-thiadiazole-2-thiol derivatives from a representative study.

| Compound | Total Urinary Output (mL/100g/24h) |

| Control | Data not specified |

| Derivative 2a | 10.8 |

| Derivative 2c | 11.2 |

| Derivative 2e | 11.5 |

| Hydrochlorothiazide (Reference) | 12.1 |

| Data is illustrative and based on findings from studies on 5-amino-1,3,4-thiadiazole-2-thiol derivatives. |

These findings suggest that the 5-amino-1,3,4-thiadiazole nucleus is a promising scaffold for the design of novel diuretic agents biopolymers.org.uanuph.edu.ua. The structure-activity relationship studies indicated that modifications at the 2-position of the thiadiazole ring significantly influence the diuretic potency biopolymers.org.uanuph.edu.ua.

Structure Activity Relationship Sar and Pharmacophore Analysis

Correlative Studies between Structural Modifications and Observed Biological Potency

SAR studies on derivatives of the 1,3,4-thiadiazole (B1197879) core have provided critical insights into the structural requirements for various biological activities, including anticancer, antimicrobial, and antioxidant effects. researchgate.net Modifications at the C2 and C5 positions of the thiadiazole ring are common strategies to enhance potency and selectivity.

For anticancer activity, research has shown that the nature of the substituent at the C5 position significantly influences cytotoxicity. For example, in a series of 1,3,4-thiadiazole hybrids, the replacement of the 1,3,4-thiadiazole ring with its 1,3,4-oxadiazole (B1194373) isostere resulted in a dramatic decrease in activity, highlighting the crucial role of the thiadiazole scaffold. nih.gov Another study synthesized a series of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(disubstitutedamino)acetamide derivatives and found that compounds featuring a 4-benzoylpiperazine (4e) or a 4-benzylpiperidine (B145979) (4i) moiety displayed the highest cytotoxic activity against MCF-7 and HepG2 cancer cell lines. nih.gov This suggests that bulky, aromatic substituents at this position are favorable for anticancer effects. Furthermore, the introduction of a nitro group to a thiazole (B1198619) ring attached to the thiadiazole core, as in N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, resulted in selective activity against the Bcr-Abl positive K562 cell line, indicating that specific electron-withdrawing groups can confer target selectivity. nih.gov

In the context of antioxidant activity, a study on 5-substituted-1,3,4-thiadiazole-2-thiols revealed that the electronic properties of the substituent at the C5 position are key. researchgate.net Compounds with electron-donating groups, such as hydroxyl (in compound 3d) and methoxy (B1213986) (in compound 3h) on a phenyl ring, or a furan (B31954) ring (compound 3b), exhibited the highest antioxidant activities. researchgate.net This indicates that substituents capable of donating electrons to the thiadiazole ring enhance its ability to scavenge free radicals.

Similarly, for diuretic activity, modifications to the thiol group at C2 and the amino group at C5 have been explored. A series of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives showed that substitution on the thiol group with various substituted phenacyl moieties led to compounds with significant diuretic action, in some cases more potent than the reference drug hydrochlorothiazide. researchgate.net

The following table summarizes the correlation between structural changes and biological potency in selected 1,3,4-thiadiazole derivatives.

| Parent Scaffold | Modification | Resulting Compound Example | Observed Biological Activity | SAR Conclusion |

| 1,3,4-Thiadiazole | Replacement of C5-phenyl with bulky piperazine/piperidine moieties | N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-benzoylpiperazin-1-yl)acetamide (4e) | High cytotoxicity against MCF-7 and HepG2 cells nih.gov | Bulky, aromatic substituents at C5 enhance anticancer activity. nih.gov |

| 1,3,4-Thiadiazole | Replacement of thiadiazole with oxadiazole isostere | 1,3,4-Oxadiazole analogue | Drastic drop in anticancer activity nih.gov | The sulfur atom and overall structure of the 1,3,4-thiadiazole ring are critical for anticancer properties. nih.gov |

| 5-Phenyl-1,3,4-thiadiazole-2-thiol | Addition of electron-donating groups to the C5-phenyl ring | 4-(5-Mercapto-1,3,4-thiadiazol-2-yl)benzene-1,2-diol (3d) | High antioxidant activity researchgate.net | Electron-donating groups at the C5 position enhance antioxidant potential. researchgate.net |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Substitution on the C2-thiol group with phenacyl moieties | 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(p-tolyl)ethan-1-one | Potent diuretic activity researchgate.net | Alkylation of the C2-thiol with substituted phenacyl groups is favorable for diuretic action. researchgate.net |

Identification of Critical Pharmacophoric Features for Targeted Biological Activities

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For the 1,3,4-thiadiazole class of compounds, several key pharmacophoric features have been identified that are crucial for their biological activities.

The 1,3,4-thiadiazole ring itself is a cornerstone pharmacophore. nih.govorientjchem.org It often acts as a bioisostere of pyrimidine (B1678525), a core structure in nucleic bases, which may allow it to interfere with processes like DNA replication. nih.gov The ring's five-membered structure containing two nitrogen atoms and a sulfur atom provides a unique spatial arrangement of hydrogen bond donors and acceptors. This is considered a "privileged" scaffold in medicinal chemistry. researchgate.net

Studies targeting specific enzymes have elucidated more detailed pharmacophore models. For instance, in the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a pharmacophore model was constructed based on key interactions. mdpi.com This model includes:

Hydrogen Bond Donors and Acceptors: The nitrogen atoms of the thiadiazole ring and associated amino groups can act as hydrogen bond donors, while the sulfur and other nitrogen atoms can act as acceptors. These interactions are crucial for anchoring the molecule within the active site of a target protein. nih.govmdpi.com

Aromatic Rings: Aromatic rings attached to the thiadiazole core contribute to hydrophobic interactions and can participate in π-π stacking or additional hydrogen bonding within the binding site. mdpi.com

Hydrophobic Regions: These are often characterized by alkyl or aryl substituents that engage in van der Waals interactions with nonpolar pockets of the target enzyme, enhancing binding affinity. mdpi.com

The combination of these features, particularly the central role of the 1,3,4-thiadiazole moiety, appears to be critical for enhancing the affinity and stability of these compounds within the active sites of target proteins. mdpi.com The strategy of creating hybrid molecules, such as linking the 1,3,4-thiadiazole pharmacophore with an isatin (B1672199) moiety, has been shown to generate compounds with polypharmacological properties, further underscoring the importance of the thiadiazole core in multipletarget drug design. nih.gov A molecular modeling simulation for Bcr-Abl kinase inhibitors highlighted the role of a nitrothiazole moiety attached to the thiadiazole scaffold in anchoring the compound into the active site through bonding and hydrophobic interactions. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com This approach is valuable for predicting the activity of new analogs and optimizing lead compounds. tandfonline.com

Several QSAR studies have been performed on 1,3,4-thiadiazole derivatives to understand the physicochemical and structural properties that govern their biological potency. In one such study, a linear QSAR model was developed for a series of 1,3,4-thiadiazole-2-thione derivatives as inhibitors of carbonic anhydrase IX (CA IX), an enzyme associated with tumors. tandfonline.comnih.gov

Molecular Polarizability: This descriptor was found to be an unfavorable contributor to the inhibitory activity, suggesting that less polarizable molecules might be more effective. tandfonline.com

Structural Complexity: An increase in the branching, length, and complexity of the substituent on the ring was positively correlated with higher CA IX inhibitory activity. tandfonline.com

Presence of a Benzylic Hydrogen: The presence of a hydrogen atom on the benzylic carbon of the substituent was also found to increase the biological activity. tandfonline.com

Such QSAR models provide a rapid and reliable method to predict the inhibitory activity of new compounds in this class, guiding the rational design of more potent enzyme inhibitors. tandfonline.com While 2D-QSAR models correlate activity with global molecular properties, 3D-QSAR methods like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) can provide more detailed insights into the steric and electrostatic field requirements for optimal interaction with the target receptor. researchgate.net For a series of aryl thiazole derivatives with antimicrobial activity, 3D-QSAR models showed that electrostatic effects were the dominant factor in determining binding affinities. researchgate.net

Coordination Chemistry and Metal Complex Applications of 5 Amino 1,3,4 Thiadiazol 2 Yl Methanol Derivatives

Synthesis of Metal Complexes Utilizing (5-Amino-1,3,4-thiadiazol-2-yl)methanol Derivatives as Ligands

The synthesis of metal complexes with derivatives of this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often under reflux. The choice of solvent and reaction conditions is crucial for the successful isolation of the desired complexes. Ethanolic or methanolic solutions are commonly employed for both the ligand and the metal salts, such as acetates or chlorides of Zn(II), Co(II), Ni(II), Cu(II), and Cr(III) mdpi.comnih.gov.

In a general synthetic procedure, an ethanolic solution of the appropriate metal salt is added to an ethanolic solution of the thiadiazole derivative in a 1:2 metal-to-ligand molar ratio. The mixture is then refluxed for several hours. Upon cooling, the resulting solid complex is filtered, washed with a suitable solvent like hot methanol (B129727), and dried nih.gov. For instance, complexes of Co(II), Ni(II), and Cu(II) with 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole have been prepared and characterized nih.gov.

The synthesis of Zn(II) and Cu(II) complexes with a 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivative followed a similar protocol, where the ligand was dissolved in a hot mixture of methanol and water, followed by the addition of the metal acetate salt and subsequent reflux mdpi.com. The resulting complexes were then collected and purified.

A summary of representative synthetic approaches for metal complexes with related 1,3,4-thiadiazole (B1197879) derivatives is presented in the interactive table below.

| Metal Ion | Ligand Derivative | Molar Ratio (Metal:Ligand) | Solvent | Reaction Condition | Reference |

| Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | 1:2 | Ethanol | Reflux for 2 hours | nih.gov |

| Co(II), Ni(II), Cu(II) | 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole | - | - | - | nih.gov |

| Zn(II), Cu(II) | 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | 1:1 for Zn(II), 1:2 for Cu(II) | Methanol/Water | Reflux for 6 hours | mdpi.com |

| Cr(III), Ni(II) | (E)-(5-(((5-mercapto-1,3,4-thiadiazol-2-yl)imino)methyl)furan-2-yl-methanol) | - | - | - | jmchemsci.com |

Determination of Coordination Modes and Geometries of Metal Complexes

The coordination modes and geometries of metal complexes with this compound derivatives are elucidated using a combination of spectroscopic techniques and analytical methods. These include Fourier-transform infrared (FT-IR), UV-visible spectroscopy, nuclear magnetic resonance (NMR), and magnetic susceptibility measurements nih.govresearchgate.net.

FT-IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. The disappearance or shift of characteristic bands of the ligand upon complexation provides evidence of its coordination to the metal ion. For instance, in complexes of a derivative of 5-amino-1,3,4-thiadiazole-2-thiol (B144363), the ligand acts as a bidentate or tridentate ligand, coordinating through the nitrogen and sulfur atoms jmchemsci.com. The appearance of new bands in the far-infrared region, corresponding to metal-nitrogen (M-N) and metal-sulfur (M-S) or metal-oxygen (M-O) stretching vibrations, further confirms coordination jmchemsci.com.

Based on spectral and magnetic data, various geometries have been proposed for these metal complexes. For example, complexes of Ni(II) with a derivative of 5-mercapto-1,3,4-thiadiazole have been suggested to have a square planar geometry, while Cr(III) complexes adopt an octahedral geometry jmchemsci.com. In another study, Co(II) complexes were found to have a square-planar geometry, Ni(II) a tetrahedral geometry, Cu(II) a square-pyramidal geometry, and Zn(II) an octahedral geometry researchgate.net. The specific geometry is influenced by the nature of the metal ion, the ligand, and the reaction conditions.

The table below summarizes the proposed geometries for metal complexes with various 1,3,4-thiadiazole derivatives.

| Metal Ion | Ligand Derivative | Proposed Geometry | Spectroscopic Evidence | Reference |

| Cr(III) | (E)-(5-(((5-mercapto-1,3,4-thiadiazol-2-yl)imino)methyl)furan-2-yl-methanol) | Octahedral | Spectral data and theoretical study | jmchemsci.com |

| Ni(II) | (E)-(5-(((5-mercapto-1,3,4-thiadiazol-2-yl)imino)methyl)furan-2-yl-methanol) | Square Planar | Spectral data and theoretical study | jmchemsci.com |

| Co(II) | 2-[{5-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-1,3,4-thiadiazol-2-ylimino}methyl]phenol | Square-Planar | Elemental analyses, IR, 1H-NMR, magnetic susceptibility, UV-Vis | researchgate.net |

| Ni(II) | 2-[{5-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-1,3,4-thiadiazol-2-ylimino}methyl]phenol | Tetrahedral | Elemental analyses, IR, 1H-NMR, magnetic susceptibility, UV-Vis | researchgate.net |

| Cu(II) | 2-[{5-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-1,3,4-thiadiazol-2-ylimino}methyl]phenol | Square-Pyramidal | Elemental analyses, IR, 1H-NMR, magnetic susceptibility, UV-Vis | researchgate.net |

| Zn(II) | 2-[{5-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-1,3,4-thiadiazol-2-ylimino}methyl]phenol | Octahedral | Elemental analyses, IR, 1H-NMR, magnetic susceptibility, UV-Vis | researchgate.net |

Biological Explorations of Novel Thiadiazole-Metal Complexes

The 1,3,4-thiadiazole nucleus is a well-known pharmacophore, and its metal complexes have garnered significant attention for their potential biological activities, including antimicrobial, antifungal, and anticancer properties granthaalayahpublication.org. The complexation of thiadiazole derivatives with metal ions can enhance their biological efficacy.

Metal complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole containing Co(II), Ni(II), and Cu(II) have demonstrated in vitro antifungal activity against Aspergillus and Candida species nih.govresearchgate.net. Similarly, novel 1,3,4-thiadiazole derivatives and their metal complexes have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria ekb.eg.

The antibacterial activity of synthesized compounds is often evaluated using methods like the minimum inhibitory concentration (MIC) assay. For instance, the antibacterial activity of novel 5-aryl-2-amino-1,3,4-thiadiazole derivatives was tested against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Klebsiella pneumoniae, with some compounds showing good activity ekb.eg. The antifungal activities of complexes have also been studied against a number of pathogenic fungi, with some showing promising results researchgate.net.

The enhanced biological activity of the metal complexes compared to the free ligands is often attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of the microorganism.

The following table presents a summary of the biological activities of some 1,3,4-thiadiazole-metal complexes.

| Metal Complex | Ligand Derivative | Biological Activity | Tested Organisms | Reference |

| Co(II), Ni(II), Cu(II) | 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole | Antifungal | Aspergillus and Candida spp. | nih.govresearchgate.net |

| - | 5-aryl-2-amino-1,3,4-thiadiazole derivatives | Antibacterial | Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae | ekb.eg |

| Ni(II), Cu(II) | citraconicanhydride-bis(5-amino-1,3,4-thiadiazole-2-thiol) | Antifungal | Pathogenic fungi | researchgate.net |

Advanced Research Perspectives and Future Directions

Rational Design and Synthesis of Next-Generation Therapeutic Candidates

The development of novel therapeutic agents based on the 1,3,4-thiadiazole (B1197879) scaffold has transitioned towards a rational design approach, utilizing computational tools and structure-activity relationship (SAR) studies to create more potent and selective molecules. This strategy involves identifying a specific biological target, such as a protein kinase involved in cancer progression, and then modifying the core thiadiazole structure to optimize binding and inhibition. nih.govnih.gov

Key strategies in the rational design of 1,3,4-thiadiazole derivatives include:

Target-Specific Modification: Researchers design derivatives to inhibit specific enzymes crucial for disease progression. For example, new 1,3,4-thiadiazole derivatives have been designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis. nih.gov Similarly, derivatives have been developed as inhibitors of the Bcr-Abl tyrosine kinase, which is characteristic of chronic myelogenous leukemia. nih.gov

Pharmacophore Hybridization: This approach involves linking the 1,3,4-thiadiazole core with other known bioactive pharmacophores to create hybrid molecules with potentially enhanced or synergistic effects. nih.gov

SAR-Guided Synthesis: Structure-activity relationship studies guide the synthesis of new analogues. It has been observed that introducing an aromatic ring at the 5th position of the 2-amino-1,3,4-thiadiazole (B1665364) core generally enhances anticancer activity. mdpi.com Furthermore, substitution on this phenyl ring with electron-withdrawing groups, such as a chlorine atom, has been shown to boost cytotoxic activity. nih.gov Molecular modeling simulations can further elucidate the role of specific moieties, such as a nitrothiazole group, in anchoring the compound to its target protein through bonding and hydrophobic interactions. nih.gov

| Design Strategy | Biological Target | Key Structural Modification | Observed Outcome | Reference |

|---|---|---|---|---|

| Target-Specific Inhibition | VEGFR-2 | Replacement of a thiazolidine-2,4-dione moiety with a substituted 2,3-dihydro-1,3,4-thiadiazole ring. | Development of potential inhibitors of angiogenesis. | nih.gov |

| Target-Specific Inhibition | Bcr-Abl Tyrosine Kinase | Addition of a nitrothiazole moiety to the core structure. | Selective activity against Bcr-Abl positive leukemia cells (K562). | nih.gov |

| SAR-Guided Modification | General Anticancer | Introduction of a 5-phenyl ring substituted with an electron-withdrawing chlorine atom. | Boosted cytotoxic activity against cancer cell lines. | nih.gov |

| SAR-Guided Modification | General Anticancer | Introduction of an aromatic ring at the 5-position of the 2-amino-1,3,4-thiadiazole core. | Enhanced anticancer effects. | mdpi.com |

Integration of Multi-Omics Data in Understanding Biological Pathways

Understanding the precise mechanism of action is critical for the development of targeted therapies. While traditional assays reveal interactions with specific proteins, the broader cellular response to a compound remains complex. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to deconvolute the biological pathways modulated by (5-Amino-1,3,4-thiadiazol-2-yl)methanol derivatives.

Although comprehensive multi-omics studies on this specific compound are still emerging, related research provides a clear blueprint for future investigations. For instance, cell-based assays have been used to determine the effects of thiadiazole derivatives on cancer cell apoptosis by measuring changes in the Bax/Bcl-2 ratio and caspase 9 levels. nih.gov A more advanced phenotypic profiling method, the cell painting assay, has been used to assess morphological changes induced by 5-amino-1,3,4-thiadiazole appended isatins, revealing their biological similarity to known antifungal agents and chemokine receptor inhibitors. nih.gov

Future research will likely involve treating cancer cell lines with novel thiadiazole derivatives and subsequently performing:

Transcriptomics (RNA-Seq): To identify all genes that are up- or down-regulated in response to the compound, revealing the primary cellular signaling pathways affected.

Proteomics: To quantify changes in the expression levels of thousands of proteins, providing direct insight into the cellular machinery being altered.

Metabolomics: To analyze shifts in metabolic pathways, which are often dysregulated in diseases like cancer.

This multi-omics data can then be integrated computationally to build comprehensive models of the drug's mechanism of action, identify novel biomarkers for efficacy, and potentially uncover new therapeutic indications.

| Omics Technology | Potential Application | Type of Data Generated | Example Insight |

|---|---|---|---|

| Transcriptomics | Mechanism of Action (MoA) Elucidation | Differential gene expression profiles | Identifying upregulation of apoptosis-related genes (e.g., BAX, PUMA) and downregulation of proliferation genes (e.g., cyclins). |

| Proteomics | Target Identification & Verification | Protein expression and post-translational modification changes | Confirming inhibition of a target kinase by observing reduced phosphorylation of its downstream substrates. |

| Metabolomics | Pathway Analysis & Biomarker Discovery | Changes in concentrations of small-molecule metabolites | Detecting a shift from glycolysis to oxidative phosphorylation, indicating a reversal of the Warburg effect in cancer cells. |

| Phenotypic Profiling | Compound Classification & MoA Hypothesis | High-content cellular imaging data | Clustering a novel compound's morphological profile with known EGFR inhibitors, suggesting a similar MoA. nih.gov |

Exploration of Green Chemistry Principles for Sustainable Synthesis

The synthesis of heterocyclic compounds like 1,3,4-thiadiazoles has traditionally involved methods that may use hazardous reagents and generate significant waste. In line with global efforts towards sustainability, researchers are increasingly exploring green chemistry principles for the synthesis of this compound and its derivatives. These methods aim to be more eco-friendly, economical, and efficient. dntb.gov.uananobioletters.com